Levomenol

Catalog No.
S532963
CAS No.
23089-26-1
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomenol

CAS Number

23089-26-1

Product Name

Levomenol

IUPAC Name

(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1

InChI Key

RGZSQWQPBWRIAQ-CABCVRRESA-N

SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

Solubility

Practically insoluble or insoluble in water
Slightly soluble (in ethanol)

Synonyms

3-Cyclohexene-1-methanol, alpha,4-dimethyl-alpha-(4-methyl-3-pentenyl)-, (S-(theta,theta))-; (-)-6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol;

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

Isomeric SMILES

CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O

Description

The exact mass of the compound Levomenol is 222.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in waterslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Monocyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Levomenol, also known as (-)-alpha-Bisabolol, is a natural monocyclic alcohol classified as a sesquiterpene. It is primarily isolated from the essential oil of the German chamomile (Matricaria chamomilla). This compound has garnered attention due to its diverse biological activities and applications in cosmetics and pharmaceuticals. Chemically, Levomenol has the molecular formula C15H26OC_{15}H_{26}O and a molar mass of approximately 222.37 g/mol .

  • Anti-inflammatory activity: Levomenol may inhibit the production of inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation [].
  • Anti-irritant activity: It might interact with skin cells to stabilize their membranes and prevent irritation caused by external stimuli [].
  • Antimicrobial activity: Studies suggest Levomenol may disrupt the cell membranes of certain bacteria and fungi, potentially inhibiting their growth [].
Typical of alcohols and terpenes. It can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions. Additionally, it may engage in esterification reactions with acids to produce esters, which are often used in fragrances and flavorings. The compound is stable under normal conditions but can form explosive mixtures with air when subjected to intense heating .

Levomenol exhibits notable biological activities, including:

  • Anti-inflammatory Properties: It has been shown to reduce inflammation, making it beneficial in topical applications for skin irritations .
  • Antimicrobial Effects: Research indicates that Levomenol possesses antimicrobial properties, effective against various bacterial strains .
  • Neuroprotective Effects: There is evidence suggesting that Levomenol can protect neural cells from damage caused by neurotoxic agents, potentially aiding in neurodegenerative disease prevention .

Levomenol can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting Levomenol from the essential oil of German chamomile.
  • Biochemical Synthesis: Recent studies have explored synthesizing Levomenol through biochemical pathways using labeled precursors such as [14C]-acetate, allowing for tracking its incorporation into biological systems .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic reactions involving simpler terpenes or alcohols.

Levomenol is utilized in multiple industries due to its beneficial properties:

  • Cosmetics: It serves as a moisturizing agent and is included in formulations for skin care products due to its soothing effects .
  • Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it suitable for medicinal applications, particularly in topical treatments.
  • Food Industry: Levomenol is used as a flavoring agent due to its pleasant aroma and taste profile.

Studies on Levomenol's interactions reveal its ability to mediate various biological processes:

  • Transport Mechanisms: Research indicates that Levomenol can influence the uptake of organic anions in cells, suggesting a role in drug delivery systems .
  • Skin Absorption: Investigations have shown that Levomenol is effectively absorbed through the skin, making it a valuable ingredient in topical formulations .

Levomenol shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameChemical FormulaKey PropertiesUnique Features
BisabololC15H26OAnti-inflammatory, antimicrobialFound in chamomile; soothing effects
FarnesolC15H26OAntimicrobialUsed as a fragrance; insect repellent
GeraniolC10H18OAntimicrobialFloral scent; used in perfumes
LinaloolC10H18OCalming effectsFound in lavender; widely used in aromatherapy

Levomenol's uniqueness lies in its specific isolation from chamomile and its pronounced anti-inflammatory properties compared to other similar compounds. Its application in both cosmetic and pharmaceutical fields further distinguishes it from other sesquiterpenes.

Physicochemical Constants

Melting and Boiling Points

Levomenol exhibits characteristic thermal properties that reflect its sesquiterpene alcohol structure. The compound demonstrates a melting point below -20°C, indicating its liquid state at ambient temperatures [1] [2] [3]. This low melting point is consistent with the molecular structure of levomenol, which contains a long aliphatic chain with a cyclohexene ring system that prevents efficient crystal packing.

The boiling point of levomenol has been reported with variations depending on the pressure conditions. At standard atmospheric pressure (1013 hPa), the boiling point is 300.2°C [4]. Under reduced pressure conditions, different boiling points have been documented: 153°C at 12 mmHg pressure [5] [6] and 314.5°C at 760 mmHg [7]. These variations reflect the inverse relationship between pressure and boiling point, which is particularly important for industrial applications involving distillation processes.

Density and Refractive Index

The density of levomenol at 20°C is consistently reported as 0.9211 g/cm³ [5] [8] [9], indicating that the compound is less dense than water. This physical property is significant for formulation chemistry and extraction processes, as it affects the separation and purification of levomenol from aqueous systems.

The refractive index (nD20) of levomenol is 1.496 [5] [8] [9], which falls within the typical range for organic compounds with similar molecular structures. This optical property is frequently used for quality control and identification purposes in analytical chemistry. The refractive index range of 1.491-1.500 has been established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a specification parameter [10] [11].

Table 1: Physicochemical Constants of Levomenol

PropertyValueSource
Molecular FormulaC₁₅H₂₆OMultiple sources [12] [5] [13]
Molecular Weight (g/mol)222.37ChemicalBook [5]
CAS Registry Number23089-26-1NIST [14]
Melting Point (°C)< -20Sigma-Aldrich [1]
Boiling Point (°C)300.2 (at 1013 hPa)Ventos [4]
Density at 20°C (g/cm³)0.9211ChemicalBook [5]
Refractive Index (nD20)1.496ChemicalBook [5]
Flash Point (°C)143Ventos [4]
Vapor Pressure at 20°C (Pa)0.015ChemicalBook [5]
Optical Rotation [α]D (neat)-60 ± 2°ChemicalBook [5]
Water Solubility at 20°C (mg/L)22Sigma-Aldrich [1]
Solubility in EthanolSolubleMultiple sources [15] [16]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about levomenol. The ¹³C NMR spectrum of levomenol shows characteristic resonances consistent with its sesquiterpene structure [17]. The spectrum exhibits signals corresponding to the fifteen carbon atoms in the molecule, including the cyclohexene ring carbons, the aliphatic chain carbons, and the tertiary alcohol carbon.

Comparative ¹³C NMR analysis has been employed to distinguish between levomenol and its enantiomers in essential oil samples [17]. The NMR data reveal that commercial levomenol samples may contain small amounts of epi-alpha-bisabolol (approximately 3%), which can be detected through careful analysis of the spectral patterns [17]. The chemical shift assignments for levomenol have been established and match literature values for similar sesquiterpene alcohols [17].

¹H NMR spectroscopy provides complementary information about the proton environment within the levomenol molecule. The spectrum shows signals consistent with the monocyclic structure, including protons on the cyclohexene ring, the aliphatic chain, and the various methyl groups present in the molecule [18].

Mass Spectrometry

Mass spectrometry analysis of levomenol reveals characteristic fragmentation patterns that are useful for identification and quantification. Gas chromatography-mass spectrometry (GC-MS) analysis shows a base peak at m/z 109.1, with additional significant fragments at m/z 69.1, 119.1, 43.1, and 41.1 [10]. The molecular ion peak appears at m/z 222, corresponding to the molecular weight of the compound.

High-resolution mass spectrometry measurements have confirmed the molecular formula of levomenol, with the protonated species appearing at m/z 223.2055 (error -0.4 ppm) [17]. Ion mobility mass spectrometry (IM-MS) studies have provided additional structural information, with collision cross section (CCS) values calculated for levomenol-silver complexes. The CCS value for the levomenol-Ag⁺ complex is 150.4 Ų, which serves as a unique identifier for the compound [17].

Table 2: Spectroscopic Characteristics of Levomenol

Analytical MethodKey CharacteristicsReference
¹³C NMRCharacteristic peaks for sesquiterpene structureArts et al. [17]
¹H NMRProton signals consistent with monocyclic structureLiterature data [18]
Mass Spectrometry (GC-MS)Base peak m/z 109.1, molecular ion m/z 222PubChem [10]
Mass Spectrometry (Other MS)Protonated species m/z 223.2055PubChem [10]
Ion Mobility MS (CCS)CCS value 150.4 Ų for levomenol-Ag⁺Arts et al. [17]
Retention Index (polar column)Retention index 2021NIST [19]

Thermodynamic Properties

The thermodynamic properties of levomenol have been calculated using the Joback method, providing valuable data for process engineering and chemical behavior prediction [20] [21]. The standard enthalpy of formation for gaseous levomenol is -305.85 kJ/mol, indicating that the compound is thermodynamically stable under standard conditions [20].

The enthalpy of vaporization is calculated as 65.79 kJ/mol, which reflects the energy required to convert liquid levomenol to its gaseous state [20]. This value is consistent with the molecular weight and intermolecular forces present in the compound. The enthalpy of fusion is 22.84 kJ/mol, representing the energy required for the solid-to-liquid phase transition [20].

Critical properties have been estimated for levomenol, including a critical temperature of 857.10 K and a critical pressure of 1950.95 kPa [20]. These values define the conditions above which levomenol cannot exist as a liquid, regardless of pressure applied.

Heat capacity data for gaseous levomenol show temperature dependence, with values ranging from 589.62 J/mol·K at 659.28 K to 683.15 J/mol·K at 857.10 K [20]. This temperature-dependent behavior is typical for complex organic molecules and is important for thermal process design.

Table 3: Thermodynamic Properties of Levomenol

PropertyValueMethod/Source
Enthalpy of Formation (gas, kJ/mol)-305.85Joback Calculated [20]
Enthalpy of Vaporization (kJ/mol)65.79Joback Calculated [20]
Enthalpy of Fusion (kJ/mol)22.84Joback Calculated [20]
Gibbs Free Energy of Formation (kJ/mol)57.89Joback Calculated [20]
Critical Temperature (K)857.10Joback Calculated [20]
Critical Pressure (kPa)1950.95Joback Calculated [20]
Heat Capacity (gas, J/mol·K) at 659.28 K589.62Joback Calculated [20]
Heat Capacity (gas, J/mol·K) at 857.10 K683.15Joback Calculated [20]

Solubility Profile

The solubility characteristics of levomenol are primarily determined by its lipophilic nature and molecular structure. The compound demonstrates extremely limited water solubility, with a reported value of 22 mg/L at 20°C [1] [4], classifying it as practically insoluble in aqueous systems. This hydrophobic behavior is consistent with the sesquiterpene structure and the absence of significant polar functional groups beyond the single hydroxyl group.

In contrast to its poor water solubility, levomenol exhibits excellent solubility in ethanol and other organic solvents [15] [16] [22]. The compound is also miscible with oils and fats, making it suitable for incorporation into lipophilic formulations [22]. The solubility in dimethyl sulfoxide (DMSO) has been quantified as 100.0 mg/mL maximum concentration [5].

The octanol/water partition coefficient (log P) of levomenol is 5.5 at 25°C [1] [20], indicating high lipophilicity. This value suggests that levomenol preferentially partitions into lipophilic environments, which has significant implications for its bioavailability and formulation in various applications.

Levomenol shows practically no solubility in glycerin [16] [15], further confirming its lipophilic character. This property is important for cosmetic and pharmaceutical formulations where glycerin is commonly used as a humectant.

Table 4: Solubility Profile of Levomenol

Solvent/MediumSolubilityClassification
Water22 mg/L at 20°C (practically insoluble)Hydrophobic [1]
EthanolSolubleLipophilic [15] [16]
GlycerinPractically insolubleHydrophobic [16]
Oils and FatsMiscibleLipophilic [22]
DMSO100.0 mg/mL (max)Organic solvent [5]
Octanol/Water Partition Coefficient (log P)5.5 at 25°CHighly lipophilic [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Clear colourless liquid; Fruity nutty aroma with hints of coconut

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Boiling Point

314.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Density

0.922-0.931

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24WE03BX2T

GHS Hazard Statements

Aggregated GHS information provided by 228 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 228 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 216 of 228 companies with hazard statement code(s):;
H317 (34.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (70.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (29.17%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levomenol has been known to elicit a number of potentially beneficial pharmacological effects, including anti-irritant, anti-inflammatory, and anti-microbial actions. Bisabolol is also demonstrated to enhance the percutaneous absorption of certain molecules

Pharmacology

Levomenol is an anti-inflammatory and natural moisturizing agent that has been found to diminish the signs of photodamage, reduce pruritus, and ameliorate skin texture and elasticity.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

23089-26-1
515-69-5

Absorption Distribution and Excretion

The purpose of the present investigations was to study the cutaneous absorption of sesquiterpenic alcohol, the major active principle of chamomile. For these investigations 14C-labelled levomenol ((-)-6-methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol; (-)-alpha-bisabolol) was prepared by biochemical incorporation of [14C]-acetate into the molecule. 5 h after topical application of the radiolabelled substance onto nude mice half of the radioactivity was found in the skin. The other part was measured in tissue and organes. 90% of this radioactivity was analysed as intact levomenol.
To demonstrate the distribution of the substance in the skin a part of this tissue was cutted into horizontal slices by a cryotome. From the slices autoradiograms were produced. The densitometric measuration showed that there was a fast penetration of levomenol into the skin. 5 h after the topical application the substance was displaced from outermost to innermost areas. From these results a fast cutaneous absorption and a long therapeutical effect of the antiphlogistic and spasmolytic levomenol in the skin can be expected.

Wikipedia

Bisabolol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Soothing

General Manufacturing Information

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023
1: Arenberger P, Arenbergerová M, Drozenová H, Hladíková M, Holcová S. Effect of topical heparin and levomenol on atopic dermatitis: a randomized four-arm, placebo-controlled, double-blind clinical study. J Eur Acad Dermatol Venereol. 2011 Jun;25(6):688-94. doi: 10.1111/j.1468-3083.2010.03950.x. Epub 2011 Jan 9. PubMed PMID: 21214633.
2: Hahn B, Hölzl J. [Absorption, distribution and metabolism of [14C]-levomenol in the skin]. Arzneimittelforschung. 1987 Jun;37(6):716-20. German. PubMed PMID: 3663271.
3: Maurya AK, Singh M, Dubey V, Srivastava S, Luqman S, Bawankule DU. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation. Curr Pharm Biotechnol. 2014;15(2):173-81. PubMed PMID: 24894548.
4: Han GH, Kim SK, Yoon PK, Kang Y, Kim BS, Fu Y, Sung BH, Jung HC, Lee DH, Kim SW, Lee SG. Fermentative production and direct extraction of (-)-α-bisabolol in metabolically engineered Escherichia coli. Microb Cell Fact. 2016 Nov 8;15(1):185. Erratum in: Microb Cell Fact. 2017 Jan 31;16(1):19. PubMed PMID: 27825357; PubMed Central PMCID: PMC5101696.
5: Karami A, Dehghan-Mashtani N. Composition of the essential oil of Stachys benthamiana Boiss. from the south of Iran. Nat Prod Res. 2015;29(15):1473-6. doi: 10.1080/14786419.2014.1003185. Epub 2015 Jan 21. PubMed PMID: 25605295.
6: Crocco EI, Veasey JV, Boin MF, Lellis RF, Alves RO. A novel cream formulation containing nicotinamide 4%, arbutin 3%, bisabolol 1%, and retinaldehyde 0.05% for treatment of epidermal melasma. Cutis. 2015 Nov;96(5):337-42. PubMed PMID: 26682557.
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8: Rottini MM, Amaral AC, Ferreira JL, Silva JR, Taniwaki NN, Souza Cda S, d'Escoffier LN, Almeida-Souza F, Hardoim Dde J, Gonçalves da Costa SC, Calabrese Kda S. In vitro evaluation of (-)α-bisabolol as a promising agent against Leishmania amazonensis. Exp Parasitol. 2015 Jan;148:66-72. doi: 10.1016/j.exppara.2014.10.001. Epub 2014 Nov 5. PubMed PMID: 25448354.
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10: Corpas-López V, Morillas-Márquez F, Navarro-Moll MC, Merino-Espinosa G, Díaz-Sáez V, Martín-Sánchez J. (-)-α-Bisabolol, a Promising Oral Compound for the Treatment of Visceral Leishmaniasis. J Nat Prod. 2015 Jun 26;78(6):1202-7. doi: 10.1021/np5008697. Epub 2015 Jun 15. PubMed PMID: 26076227.
11: Romagnoli C, Baldisserotto A, Malisardi G, Vicentini CB, Mares D, Andreotti E, Vertuani S, Manfredini S. A Multi-Target Approach toward the Development of Novel Candidates for Antidermatophytic Activity: Ultrastructural Evidence on α-Bisabolol-Treated Microsporum gypseum. Molecules. 2015 Jun 26;20(7):11765-76. doi: 10.3390/molecules200711765. PubMed PMID: 26132903.
12: Leong HJ, Jang I, Hyun KS, Jung SK, Hong GH, Jeong HA, Oh SG. Preparation of alpha-bisabolol and phenylethyl resorcinol/TiO2 hybrid composites for potential applications in cosmetics. Int J Cosmet Sci. 2016 Oct;38(5):524-34. doi: 10.1111/ics.12339. Epub 2016 Jun 2. PubMed PMID: 27139639.
13: Corpas-López V, Merino-Espinosa G, López-Viota M, Gijón-Robles P, Morillas-Mancilla MJ, López-Viota J, Díaz-Sáez V, Morillas-Márquez F, Navarro Moll MC, Martín-Sánchez J. Topical Treatment of Leishmania tropica Infection Using (-)-α-Bisabolol Ointment in a Hamster Model: Effectiveness and Safety Assessment. J Nat Prod. 2016 Sep 23;79(9):2403-7. doi: 10.1021/acs.jnatprod.6b00740. Epub 2016 Sep 12. PubMed PMID: 27616730.
14: Sieniawska E, Swatko-Ossor M, Sawicki R, Ginalska G. Morphological Changes in the Overall Mycobacterium tuberculosis H37Ra Cell Shape and Cytoplasm Homogeneity due to Mutellina purpurea L. Essential Oil and Its Main Constituents. Med Princ Pract. 2015;24(6):527-32. doi: 10.1159/000439351. Epub 2015 Sep 19. PubMed PMID: 26381133; PubMed Central PMCID: PMC5588283.
15: Sampaio TL, Menezes RR, da Costa MF, Meneses GC, Arrieta MC, Chaves Filho AJ, de Morais GB, Libório AB, Alves RS, Evangelista JS, Martins AM. Nephroprotective effects of (-)-α-bisabolol against ischemic-reperfusion acute kidney injury. Phytomedicine. 2016 Dec 15;23(14):1843-1852. doi: 10.1016/j.phymed.2016.11.008. Epub 2016 Nov 11. PubMed PMID: 27912887.
16: Barreto RSS, Quintans JSS, Amarante RKL, Nascimento TS, Amarante RS, Barreto AS, Pereira EWM, Duarte MC, Coutinho HDM, Menezes IRA, Zengin G, Aktumsek A, Quintans-Júnior LJ. Evidence for the involvement of TNF-α and IL-1β in the antinociceptive and anti-inflammatory activity of Stachys lavandulifolia Vahl. (Lamiaceae) essential oil and (-)-α-bisabolol, its main compound, in mice. J Ethnopharmacol. 2016 Sep 15;191:9-18. doi: 10.1016/j.jep.2016.06.022. Epub 2016 Jun 9. PubMed PMID: 27292196.
17: Rigo A, Vinante F. The antineoplastic agent α-bisabolol promotes cell death by inducing pores in mitochondria and lysosomes. Apoptosis. 2016 Aug;21(8):917-27. doi: 10.1007/s10495-016-1257-y. PubMed PMID: 27278818.
18: Cerceau CI, Barbosa LCA, Alvarenga ES, Ferreira AG, Thomasi SS. A validated (1)H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus. Talanta. 2016 Dec 1;161:71-79. doi: 10.1016/j.talanta.2016.08.032. Epub 2016 Aug 10. PubMed PMID: 27769470.
19: Solovăstru LG, Stîncanu A, De Ascentii A, Capparé G, Mattana P, Vâţă D. Randomized, controlled study of innovative spray formulation containing ozonated oil and α-bisabolol in the topical treatment of chronic venous leg ulcers. Adv Skin Wound Care. 2015 Sep;28(9):406-9. doi: 10.1097/01.ASW.0000470155.29821.ed. PubMed PMID: 26280699.
20: Baldissera MD, Grando TH, de Souza CF, Cossetin LF, da Silva APT, Giongo JL, Monteiro SG. A nanotechnology based new approach for Trypanosoma evansi chemotherapy: In vitro and vivo trypanocidal effect of (-)-α-bisabolol. Exp Parasitol. 2016 Nov;170:156-160. doi: 10.1016/j.exppara.2016.09.018. Epub 2016 Sep 28. PubMed PMID: 27693361.

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